molecular formula C22H23N3O4 B2797260 3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795393-63-3

3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No. B2797260
CAS RN: 1795393-63-3
M. Wt: 393.443
InChI Key: BSEHYQGCDUZFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole, also known as 3,4-DMPP, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrrolidine, which is a five-membered heterocyclic compound, and is composed of a nitrogen atom and four carbon atoms. 3,4-DMPP has been studied for its ability to act as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, 3,4-DMPP has been investigated for its potential use in the therapy of certain diseases, such as Alzheimer’s and Parkinson’s.

Scientific Research Applications

Neuroscience and Alzheimer’s Disease Research

  • Application : Recent studies have highlighted its role as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme catalyzes the breakdown of sphingomyelin into phosphorylcholine and ceramide, a crucial step in extracellular vesicle formation and release. Dysregulation of nSMase2 activity has been implicated in Alzheimer’s disease progression.

Anticancer Properties

properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-27-18-11-10-16(14-19(18)28-2)21-23-22(29-24-21)17-9-6-12-25(17)20(26)13-15-7-4-3-5-8-15/h3-5,7-8,10-11,14,17H,6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEHYQGCDUZFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

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